- Six-membered nitrogen ring formation by radical cyclization of trichloroacetamides with enones. A synthetic entry to cis-perhydroisoquinoline-3,6-diones, Tetrahedron Letters, 2004, 45(24), 4661-4664

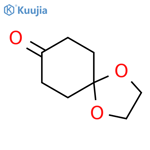

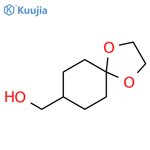

Cas no 93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde)

![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde structure](https://de.kuujia.com/scimg/cas/93245-98-8x500.png)

93245-98-8 structure

Produktname:1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

- 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde

- 1,4-Dioxaspiro[4.5]decan-8-carboxaldehyde

- 8-Carboxaldehyde-1,4-dioxaspiro[4.5]decane

- PB43870

- EN300-172618

- AB7089

- MFCD11847774

- CS-0169564

- AKOS015855813

- 4,4-(ethylenedioxy)cyclohexane carbaldehyde

- F8888-7350

- HFBULKBCEFQYCJ-UHFFFAOYSA-N

- 1,4-dioxaspiro[4,5]decane-8-carbaldehyde

- DTXSID40432508

- Z1255380045

- 1,4-dioxaspiro-[4.5]decane-8-carbaldehyde

- 1,4-dioxa-spiro-[4.5]decane-8-carbaldehyde

- AS-44816

- 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde

- 93245-98-8

- SCHEMBL87185

- 1,4-dioxa-spiro[4.5]decane-8-carboxaldehyde

- DB-328760

-

- MDL: MFCD11847774

- Inchi: 1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2

- InChI-Schlüssel: HFBULKBCEFQYCJ-UHFFFAOYSA-N

- Lächelt: O=CC1CCC2(OCCO2)CC1

Berechnete Eigenschaften

- Genaue Masse: 170.094294304g/mol

- Monoisotopenmasse: 170.094294304g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 163

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.4

- Topologische Polaroberfläche: 35.5Ų

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM129753-1g |

1,4-dioxaspiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 95% | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | K15625-1g |

1,4-dioxaspiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 98% | 1g |

$610 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1294727-100mg |

1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 95% | 100mg |

$190 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1294727-500mg |

1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 95% | 500mg |

$240 | 2024-07-28 | |

| TRC | D495935-10mg |

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 10mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1294727-250mg |

1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 95% | 250mg |

$185 | 2024-07-28 | |

| Life Chemicals | F8888-7350-0.25g |

"1,4-dioxaspiro[4.5]decane-8-carbaldehyde" |

93245-98-8 | 95%+ | 0.25g |

$374.0 | 2023-11-21 | |

| Alichem | A289000627-5g |

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |

93245-98-8 | 95% | 5g |

$959.50 | 2023-08-31 | |

| Life Chemicals | F8888-7350-5g |

"1,4-dioxaspiro[4.5]decane-8-carbaldehyde" |

93245-98-8 | 95%+ | 5g |

$1350.0 | 2023-11-21 | |

| Life Chemicals | F8888-7350-0.5g |

"1,4-dioxaspiro[4.5]decane-8-carbaldehyde" |

93245-98-8 | 95%+ | 0.5g |

$394.0 | 2023-11-21 |

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 -

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

1.3 Reagents: Pyridinium chlorochromate

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

1.3 Reagents: Pyridinium chlorochromate

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min, -70 - -65 °C

1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt

1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt

Referenz

- Spirocyclic cyclohexane derivatives as analgesics, their preparation, pharmaceutical compositions, and use in the treatment of pain, Germany, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Solvents: 2-Methyltetrahydrofuran , Water ; 80 min, 20 °C

Referenz

- Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow, Journal of Organic Chemistry, 2018, 83(24), 15558-15568

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Triethylamine ; 2 h, -78 °C

1.2 Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Triethylamine ; 2 h, -78 °C

Referenz

- Preparation of bifunctional compounds as SMARCA degraders, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 5 min, 0 °C; 3 h, rt

Referenz

- Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 4 h, 1 atm, 23 °C

Referenz

- Preparation of fluoro perhexiline compounds and their therapeutic use, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Borane Solvents: Tetrahydrofuran

1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Referenz

- (6R,6S)-5,8,10-Trideaza-5,6,7,8-tetrahydrofolate and (6R,6S)-5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents. 35, Journal of Medicinal Chemistry, 1989, 32(3), 709-15

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane

1.2 Solvents: Hexane

1.3 Solvents: Tetrahydrofuran

1.4 Reagents: Water

1.2 Solvents: Hexane

1.3 Solvents: Tetrahydrofuran

1.4 Reagents: Water

Referenz

- A new synthesis of aldehydes from ketones utilizing trimethylsilyldiazomethane, Synlett, 1994, (2),

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Morpholine Catalysts: Aluminum Solvents: Toluene ; -5 °C; 2 h, -5 - 0 °C

1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C

1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C

Referenz

- Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, Yingyong Huagong, 2010, 39(1), 150-152

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethyl sulfoxide Solvents: Dichloromethane ; 15 min, -78 °C; 15 min, -78 °C

1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt

1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt

Referenz

- Preparation of heterocyclic compounds useful for degradation of BTK by conjugation of BTK inhibitors with E3 ligase ligands, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -65 °C; 0.5 h, -65 °C

1.2 Reagents: Methanol ; -65 °C

1.2 Reagents: Methanol ; -65 °C

Referenz

- Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -60 °C; 15 min, -60 °C

1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C

1.3 Reagents: Triethylamine ; -60 °C → rt

1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C

1.3 Reagents: Triethylamine ; -60 °C → rt

Referenz

- Preparation of benzamidophenylthienopyrimidinylcyclohexylacetic acid derivatives and analogs for use as DGAT1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 1 atm, 23 °C

Referenz

- Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy, Journal of Medicinal Chemistry, 2017, 60(7), 2780-2789

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: 1-Methylimidazole Catalysts: 2,2′-Bipyridine , Tempo , Cuprous iodide Solvents: Acetonitrile ; overnight, rt

Referenz

- Liquid crystal compound, liquid crystal composition, and liquid crystal display device, Japan, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; 30 min, -70 - -65 °C

1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt

1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt

Referenz

- Preparation of N-phenylsulfonylpiperidines as analgesics, World Intellectual Property Organization, , ,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -60 °C; 15 min, -60 °C

1.2 Solvents: Dichloromethane ; 45 min, -60 °C

1.3 Reagents: Triethylamine ; -60 °C → rt

1.2 Solvents: Dichloromethane ; 45 min, -60 °C

1.3 Reagents: Triethylamine ; -60 °C → rt

Referenz

- New high affinity H3 receptor agonists without a basic side chain, Bioorganic & Medicinal Chemistry, 2005, 13(23), 6309-6323

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min

1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt

1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt

Referenz

- Preparation of phenylsulfonamides as analgesics, World Intellectual Property Organization, , ,

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Raw materials

- {1,4-dioxaspiro[4.5]decan-8-yl}methanol

- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

- 3-Methoxy-3-methyl-4,9,12-trioxa-1,2-diazadispiro[4.2.4.2]tetradec-1-ene

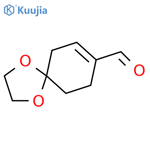

- 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde

- 1,4-Dioxaspiro[4.5]decan-8-one

- Phosphorane,methylenetriphenyl-

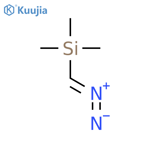

- (diazomethyl)trimethylsilane

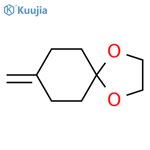

- 8-methylidene-1,4-dioxaspiro[4.5]decane

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preparation Products

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Verwandte Literatur

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde) Verwandte Produkte

- 56309-94-5(Ketoketal)

- 1261862-21-8(2,2'-Dibromo-3'-iodopropiophenone)

- 16257-89-9((2S,4R)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride)

- 2639409-01-9(tert-butyl 6-methoxy-4-methyl-2,3-dihydro-1H-indole-2-carboxylate)

- 2034485-09-9(N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide)

- 133400-93-8(5-(4-Bromo-2,5-dimethoxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione)

- 1851226-34-0(1-(3-Fluoro-2-hydroxypropyl)-3-methylpiperidin-4-one)

- 1692132-85-6(2-{(tert-butoxy)carbonylamino}-5-methoxy-3-methylpentanoic acid)

- 1808342-85-9(N-(4-Cyanotetrahydro-2H-thiopyran-4-yl)-1,4-dithiane-2-carboxamide)

- 1025871-64-0(1-Carboxymethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Reinheit:99%

Menge:5g

Preis ($):2381.0